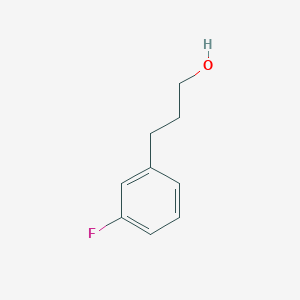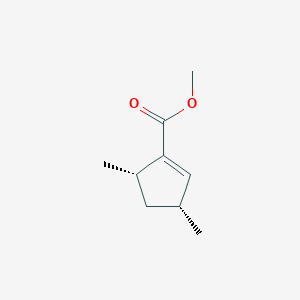
Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate, also known as MDC, is a cyclic ester that has gained significant attention in the field of organic chemistry due to its potential applications in various scientific research fields. MDC is a chiral molecule that exists in two enantiomeric forms, (3R,5S)-MDC and (3S,5R)-MDC, with the former being the more commonly studied enantiomer.
Wissenschaftliche Forschungsanwendungen
Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate has been found to have potential applications in various scientific research fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate has been studied for its potential use as a chiral building block in the synthesis of biologically active compounds. In materials science, Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate has been used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and optical activity. In organic synthesis, Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate has been used as a starting material for the synthesis of various compounds, including natural products and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate is not fully understood, but it is believed to act as a chiral auxiliary in various chemical reactions. Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate can act as a chiral template, directing the stereochemistry of the reaction, and as a chiral ligand, enhancing the enantioselectivity of the reaction.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate. However, it has been found to be non-toxic and non-carcinogenic in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate in lab experiments is its chiral nature, which allows for the synthesis of enantiomerically pure compounds. Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate is also relatively easy to synthesize and has a high yield. However, one limitation of using Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate is its high cost compared to other chiral auxiliaries.
Zukünftige Richtungen
There are several future directions for the research on Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate. One potential direction is the development of new synthetic routes for Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate that are more cost-effective and environmentally friendly. Another direction is the investigation of the potential use of Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate in the synthesis of novel biologically active compounds. Additionally, further studies are needed to fully understand the mechanism of action of Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate and its potential applications in various chemical reactions.
Synthesemethoden
Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate can be synthesized through a multi-step process involving the reaction of cyclopentadiene with maleic anhydride, followed by a Diels-Alder reaction with methyl vinyl ketone. The resulting product is then subjected to hydrolysis to obtain Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate as a white crystalline solid.
Eigenschaften
CAS-Nummer |
152708-65-1 |
|---|---|
Produktname |
Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-6-4-7(2)8(5-6)9(10)11-3/h5-7H,4H2,1-3H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
GQDDCUJLDXUDKO-RQJHMYQMSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](C(=C1)C(=O)OC)C |
SMILES |
CC1CC(C(=C1)C(=O)OC)C |
Kanonische SMILES |
CC1CC(C(=C1)C(=O)OC)C |
Synonyme |
1-Cyclopentene-1-carboxylicacid,3,5-dimethyl-,methylester,(3R-cis)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




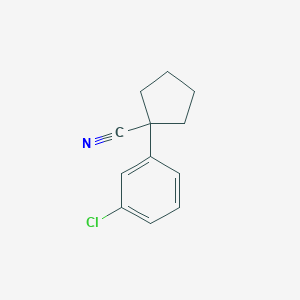
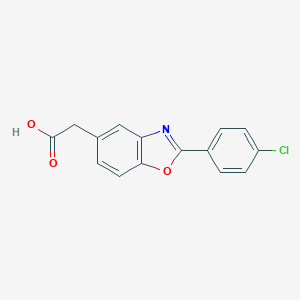
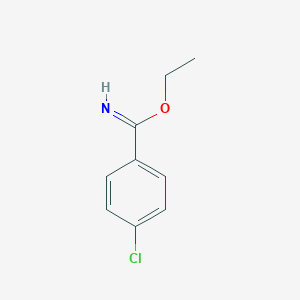
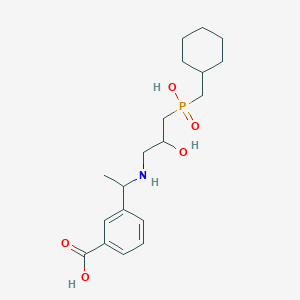
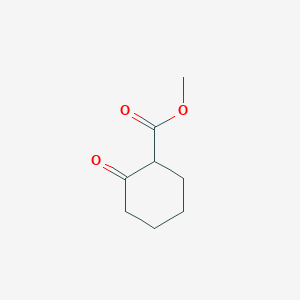
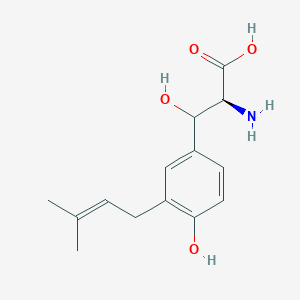
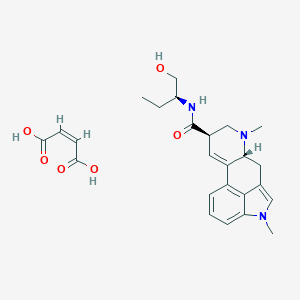
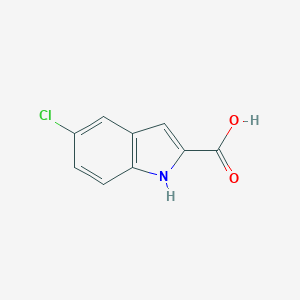
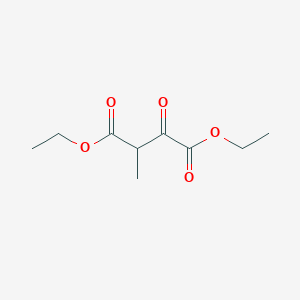
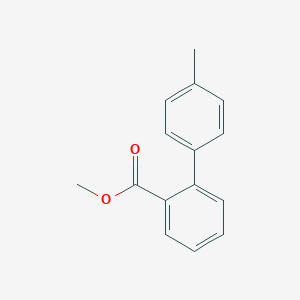
![2-methyl-5H-dibenzo[b,f]azepine](/img/structure/B130164.png)
![3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130166.png)
